Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate
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Overview
Description
Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a tert-butyl carbamate group, and a biphenyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of an amino acid derivative with a tert-butyl carbamate group, followed by coupling with a biphenyl derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-bromophenyl)propanoate
- Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methylphenyl)propanoate
- Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-chlorophenyl)propanoate
Uniqueness
Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate stands out due to its biphenyl moiety, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C27H29NO4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C27H29NO4/c1-27(2,3)32-26(30)28-24(25(29)31-19-21-10-6-4-7-11-21)18-20-14-16-23(17-15-20)22-12-8-5-9-13-22/h4-17,24H,18-19H2,1-3H3,(H,28,30) |
InChI Key |
LCBKAVCSXVIXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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